molecular formula C18H17BrClN3O2 B11565412 N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11565412
M. Wt: 422.7 g/mol
InChI Key: GRZMCYXIAJRAKB-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-bromophenylhydrazine with 2-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with butanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)BENZENESULFONAMIDE: Similar in structure but contains a sulfonamide group instead of a hydrazinecarbonyl group.

    N-(4-BROMOPHENYL)-4-ETHOXYBENZAMIDE: Contains an ethoxy group on the benzamide moiety.

Uniqueness

N-(4-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H17BrClN3O2

Molecular Weight

422.7 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H17BrClN3O2/c19-14-8-10-15(11-9-14)22-17(24)6-3-7-18(25)23-21-12-13-4-1-2-5-16(13)20/h1-2,4-5,8-12H,3,6-7H2,(H,22,24)(H,23,25)/b21-12+

InChI Key

GRZMCYXIAJRAKB-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.